3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by the presence of an isoxazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up processes apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and is being studied for its pharmacological properties.
Agrochemistry: It has pesticidal activity and can act as a herbicide antidote.
Biological Studies: The compound is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole and pyridazine rings contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: An electron-rich azole with an oxygen atom next to the nitrogen.
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its fused isoxazole-pyridazine structure, which imparts distinct chemical and biological properties. Its combination of a nitro group and heterocyclic rings makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
923569-69-1 |
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Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
3-methyl-7-(4-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-2-4-8(5-3-7)16(18)19/h2-5H,1H3,(H,14,17) |
InChI Key |
SBEIBPIULUONGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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